2-Acetyl-5-chlorothiophene (CAS 6310-09-4) is a halogenated heterocyclic building block characterized by a thiophene ring substituted with an acetyl group at the C2 position and a chlorine atom at the C5 position [1]. At room temperature, it presents as a pale yellow to off-white crystalline solid. Industrially, it is most prominently recognized as a critical advanced intermediate in the synthesis of the blockbuster anticoagulant drug Rivaroxaban, as well as a versatile precursor for various agrochemicals and specialty materials [1]. Its dual functionality—an electrophilic acetyl group and a substitution-labile chlorine atom—makes it a highly reactive and process-friendly participant in haloform reactions, cross-couplings, and condensation pathways .
Substituting 2-acetyl-5-chlorothiophene with its closest unhalogenated analog, 2-acetylthiophene, fundamentally disrupts downstream synthetic workflows [1]. Attempting to introduce the chlorine atom at a later stage onto an unsubstituted thiophene core leads to poor regioselectivity, generating a complex mixture of 4-chloro and 4,5-dichloro impurities that are notoriously difficult and costly to separate at an industrial scale [1]. Furthermore, in advanced catalytic applications such as photoredox cross-coupling, the specific C5-chlorine acts as an essential leaving group; without it, the molecule remains inert under mild activation conditions [2]. Therefore, procuring the precisely substituted 2-acetyl-5-chlorothiophene is mandatory for ensuring high-yield, high-purity conversion in both pharmaceutical manufacturing and late-stage functionalization.
When synthesizing 5-chlorothiophene-2-carboxylic acid derivatives (such as the Rivaroxaban precursor 5-chlorothiophene-2-carbonyl chloride), late-stage chlorination of 2-acetylthiophene yields a mixture of regioisomers, including 4-chloro and 4,5-dichloro byproducts [1]. Procuring 2-acetyl-5-chlorothiophene as the starting material locks in the C5-chloro regiochemistry, ensuring high-purity downstream conversion and bypassing the yield loss associated with chromatographic separation of thiophene isomers [2].
| Evidence Dimension | Regiochemical purity of 5-chloro derivatives |
| Target Compound Data | >99% regiochemical fidelity (pre-installed C5 chlorine) |
| Comparator Or Baseline | 2-Acetylthiophene (requires subsequent chlorination) |
| Quantified Difference | Avoids formation of 4-chloro and 4,5-dichloro impurities, eliminating a 15-30% yield loss during isomer resolution. |
| Conditions | Industrial-scale electrophilic aromatic chlorination vs. direct utilization of the pre-chlorinated building block. |
For pharmaceutical procurement, starting with the pre-chlorinated building block is essential to meet stringent API impurity thresholds without incurring excessive purification costs.
A major advantage of 2-acetyl-5-chlorothiophene in process chemistry is its ability to be converted directly into 5-chlorothiophene-2-carbonyl chloride without isolating the carboxylic acid intermediate [1]. Using reagents like disulfur dichloride (S2Cl2) or sulfuryl chloride (SO2Cl2), the acetyl group undergoes simultaneous oxidation and chlorination. This one-pot sequence achieves yields of approximately 68-75%, bypassing the traditional two-step haloform oxidation and subsequent thionyl chloride treatment required when starting from other precursors [2].
| Evidence Dimension | Synthetic steps to acid chloride |
| Target Compound Data | 1 step (direct conversion via S2Cl2/SO2Cl2) |
| Comparator Or Baseline | 5-Chlorothiophene-2-carboxaldehyde or 2-Acetylthiophene (typically 2-3 steps: oxidation to acid, then chlorination) |
| Quantified Difference | Reduces the synthetic sequence by at least one isolation step, minimizing solvent waste and handling of hazardous intermediates. |
| Conditions | Reaction with S2Cl2/pyridine at elevated temperatures. |
Reducing step count in the synthesis of blockbuster drug intermediates directly translates to lower manufacturing costs and higher throughput.
In modern synthetic methodologies, 2-acetyl-5-chlorothiophene serves as a highly effective substrate for visible-light-driven Electron Donor-Acceptor (EDA) complex photoredox catalysis [1]. The C5-chlorine atom acts as a crucial leaving group, enabling the generation of a heteroarene radical upon light irradiation with an alkylamine donor. This allows for direct thiolation (C-S bond formation) with disulfides in high yields (up to 89%). In contrast, unsubstituted 2-acetylthiophene lacks this photolabile halogen handle, rendering it inert under these specific mild, transition-metal-free cross-coupling conditions [1].
| Evidence Dimension | Photoredox C-S coupling yield |
| Target Compound Data | Up to 89% yield of thioether product |
| Comparator Or Baseline | 2-Acetylthiophene |
| Quantified Difference | Complete reactivity (89% yield) vs. no reaction (inert under EDA activation without a halogen leaving group). |
| Conditions | Visible light irradiation (λ~457 nm), DIPEA donor, dimethyl disulfide, room temperature. |
For discovery chemists, this compound provides a unique handle for late-stage functionalization and library generation that is impossible with the unhalogenated analog.
In the development of biologically active molecules, such as HCV NS5B polymerase inhibitors and anticancer chalcones, substituting the core thiophene ring with 2-acetyl-5-chlorothiophene instead of 2-acetylthiophene significantly impacts the pharmacological profile [1]. The electron-withdrawing nature and increased lipophilicity of the C5-chlorine atom alter the electrostatic potential of the thiophene ring, frequently enhancing target binding affinity and cellular permeability compared to the unsubstituted baseline [2].
| Evidence Dimension | Pharmacological scaffold optimization |
| Target Compound Data | C5-chlorinated thiophene derivatives |
| Comparator Or Baseline | Unsubstituted thiophene derivatives (from 2-acetylthiophene) |
| Quantified Difference | The addition of the chlorine atom shifts the partition coefficient (LogP) and modulates electron density, consistently yielding distinct and often superior binding kinetics in SAR screening. |
| Conditions | In vitro biological assays and structure-activity relationship (SAR) profiling. |
Procuring the chlorinated building block allows medicinal chemists to directly access halogen-enriched chemical space, which is a proven strategy for optimizing drug-target interactions.
Utilized as the primary starting material for synthesizing 5-chlorothiophene-2-carbonyl chloride, the critical acylating agent required to construct the thiophene moiety of the blockbuster anticoagulant Rivaroxaban [1].
Employed as an electrophilic radical precursor in visible-light-driven Electron Donor-Acceptor (EDA) complex reactions, enabling the rapid construction of C(sp2)-S bonds for novel thioether libraries [2].
Used as a core building block in the Claisen-Schmidt condensation to synthesize chlorinated chalcones and diketo acids, where the C5-chlorine atom is leveraged to optimize lipophilicity and target binding affinity in antiviral and anticancer drug discovery [3].
Acute Toxic;Irritant